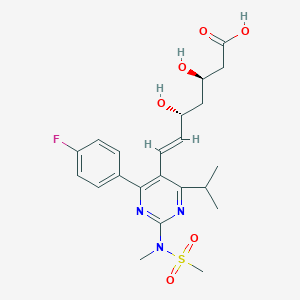

(3R,5R)-Rosuvastatin

Description

Properties

IUPAC Name |

(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRHUIZQVSMCRT-YXWZHEERSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094100-06-7 | |

| Record name | Rosuvastatin diastereomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094100067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROSUVASTATIN DIASTEREOMERS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K637T66PWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3R,5R)-Rosuvastatin chemical structure and properties

An In-Depth Technical Guide to (3R,5R)-Rosuvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574) is a highly effective lipid-lowering agent belonging to the statin class of drugs. It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The active pharmaceutical ingredient (API) is specifically the (3R,5S)-enantiomer. This document focuses on This compound , which is a diastereomer and a potential impurity found in bulk preparations of rosuvastatin.[3][4] Understanding the structure, properties, and analysis of this and other related substances is critical for drug development, quality control, and regulatory compliance. This compound can be formed as a degradation product under various stress conditions such as hydrolysis, thermal stress, or photolysis during production or storage.[3]

Chemical Structure and Properties

This compound, also known as Rosuvastatin Anti-Isomer, shares the same molecular formula and mass as the active (3R,5S) isomer but differs in the spatial orientation of the hydroxyl group at the C5 position of the heptenoic acid side chain.[4]

Chemical Name: (3R,5R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid.[3][4]

Structure:

(Note: Text-based representation. The key stereocenters are at positions 3 and 5 of the heptenoic acid chain, both having the 'R' configuration.)

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common salt forms.

| Property | Value | Source(s) |

| Molecular Formula | C22H28FN3O6S (Acid Form) | [5] |

| Molecular Weight | 481.54 g/mol (Acid Form) | [5] |

| 500.6 g/mol (Hemi-calcium Salt) | [3] | |

| 503.52 g/mol (Sodium Salt) | [6] | |

| CAS Number | 1094100-06-7 (Acid Form) | [7] |

| 1422515-55-6 (Hemi-calcium Salt) | [3] | |

| Appearance | Solid | [3] |

| Solubility | Soluble in Ethanol, Methanol, DMSO.[3][7] | [3][7] |

| Storage Temperature | -20°C or 2-8°C | [3][7] |

| UV λmax | 242 nm, 310 nm | [3] |

| pKa (Rosuvastatin) | 4.76 | [8] |

| LogP (Rosuvastatin) | 0.13 | [8] |

Mechanism of Action: HMG-CoA Reductase Inhibition

Like all statins, the primary mechanism of action of rosuvastatin is the competitive inhibition of HMG-CoA reductase.[2][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and early rate-limiting step in the hepatic synthesis of cholesterol.[1][10] The inhibition of this pathway in the liver leads to a series of downstream effects culminating in reduced plasma cholesterol levels.

-

Inhibition of Cholesterol Synthesis : Rosuvastatin directly blocks the active site of HMG-CoA reductase, reducing the production of mevalonate and, consequently, the entire cholesterol synthesis cascade.[9]

-

Upregulation of LDL Receptors : A decrease in intracellular cholesterol concentration in hepatocytes stimulates the synthesis and upregulation of low-density lipoprotein (LDL) receptors on the cell surface.[1][9]

-

Enhanced LDL Clearance : The increased number of LDL receptors enhances the binding and uptake of circulating LDL particles from the bloodstream, leading to a significant reduction in plasma LDL cholesterol ("bad cholesterol").[9][11]

-

VLDL Reduction : Rosuvastatin also inhibits the hepatic synthesis of very-low-density lipoprotein (VLDL).[1][10]

The overall therapeutic effect is a marked decrease in LDL-C and VLDL, a modest reduction in triglycerides (TG), and a slight increase in high-density lipoprotein cholesterol (HDL-C).[1][11]

Experimental Protocols

Accurate and precise analytical methods are essential for quantifying rosuvastatin and its related impurities, including the (3R,5R) isomer, in both bulk drug substances and finished pharmaceutical products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for the assay and impurity profiling of rosuvastatin.[12]

-

Objective: To determine the purity of Rosuvastatin and quantify impurities like the (3R,5R) isomer in a sample.

-

Instrumentation: HPLC system with a PDA or UV detector.

-

Chromatographic Conditions (Example):

-

Column: YMC C8 (150 mm × 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v), with pH adjusted to 3.5 using phosphoric acid.[12]

-

Flow Rate: 1.5 mL/min.[12]

-

Detection Wavelength: 242 nm.[12]

-

Injection Volume: 20 µL.[12]

-

Column Temperature: Ambient.[12]

-

-

Methodology:

-

Solvent Preparation: The mobile phase is prepared, filtered through a 0.45 µm filter, and degassed.[12]

-

Standard Solution Preparation: A stock solution of Rosuvastatin Calcium reference standard (e.g., 500 µg/mL) is prepared by dissolving an accurately weighed amount in a 50:50 mixture of water and acetonitrile. This is then diluted to a working concentration (e.g., 50 µg/mL).[12]

-

Sample Solution Preparation: For tablets, a number of tablets (e.g., 20) are weighed and ground to a fine powder. An amount of powder equivalent to a specific dose of rosuvastatin is weighed and dissolved in the diluent to achieve a concentration similar to the standard solution.[13]

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention times and peak areas are recorded.

-

Calculation: The amount of rosuvastatin and its impurities is calculated by comparing the peak areas of the sample to those of the reference standard. The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[12][13]

-

UV-Visible Spectrophotometry

A simpler, more rapid method for the quantification of rosuvastatin in bulk or formulations, though less specific than HPLC.[14][15]

-

Objective: To determine the total concentration of Rosuvastatin in a sample.

-

Instrumentation: Double beam UV-Visible spectrophotometer.

-

Methodology:

-

Solvent Selection: Based on solubility data, a suitable solvent is chosen where the drug is soluble and excipients do not interfere. Methanol or 0.1N NaOH are common choices.[14][15]

-

Determination of λmax: A dilute solution of rosuvastatin (e.g., 10 µg/mL) is scanned in the UV region (200–400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 240-243 nm.[14][13][15]

-

Preparation of Standard Curve: A series of standard solutions with increasing concentrations (e.g., 1-6 µg/mL) are prepared from a stock solution. The absorbance of each solution is measured at the λmax.[15] A calibration curve is plotted with absorbance versus concentration.

-

Sample Preparation: A known weight of the drug or powdered tablet is dissolved in the chosen solvent to create a stock solution, which is then diluted to fall within the concentration range of the standard curve.[15]

-

Quantification: The absorbance of the sample solution is measured at λmax, and the concentration is determined using the calibration curve. The percentage purity can then be calculated.[15]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quality control analysis of Rosuvastatin tablets using RP-HPLC.

Conclusion

This compound is a critical process-related impurity and potential degradant of the active drug, rosuvastatin. A thorough understanding of its chemical properties and the implementation of robust, validated analytical methods are paramount for ensuring the quality, safety, and efficacy of rosuvastatin pharmaceutical products. The technical information and protocols outlined in this guide provide a foundational resource for professionals engaged in the research, development, and quality control of this important therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 3. This compound (calcium salt) | CAS 1422515-55-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Rosuvastatin (3R,5R)-Isomer | SynZeal [synzeal.com]

- 5. This compound | 1094100-06-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. allmpus.com [allmpus.com]

- 8. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]

- 10. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. droracle.ai [droracle.ai]

- 12. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmascholars.com [pharmascholars.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. saudijournals.com [saudijournals.com]

Stereoisomerism of Rosuvastatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of dyslipidemia. Its chemical structure contains two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides a comprehensive overview of the stereoisomerism of rosuvastatin and its profound implications for the drug's pharmacological activity, metabolic profile, and potential for off-target effects. We delve into the differential activities of the (3R,5S), (3R,5R), (3S,5R), and (3S,5S) enantiomers, with a focus on HMG-CoA reductase inhibition and pregnane (B1235032) X receptor (PXR) activation. Detailed experimental protocols for the chiral separation and analysis of these stereoisomers are provided, alongside diagrammatic representations of key pathways and workflows to facilitate a deeper understanding of this critical aspect of rosuvastatin's pharmacology.

Introduction to the Stereochemistry of Rosuvastatin

Rosuvastatin possesses two chiral centers in its heptenoic acid side chain, specifically at the C3 and C5 positions. This results in the existence of four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S). The spatial arrangement of the hydroxyl groups at these centers is crucial in determining the molecule's interaction with its biological targets.

The commercially available and therapeutically active form of rosuvastatin is the single (3R,5S)-enantiomer.[1][2] This stereospecificity is a critical factor in its high-affinity binding to and potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] While the (3R,5S)-enantiomer is responsible for the desired lipid-lowering effects, the other stereoisomers, which may be present as impurities or formed as metabolites, exhibit distinct pharmacological profiles.

Pharmacological Implications of Rosuvastatin's Stereoisomerism

The different stereoisomers of rosuvastatin display significant variations in their biological activities, underscoring the importance of enantiopurity in the pharmaceutical product.

Differential Inhibition of HMG-CoA Reductase

Differential Activation of Pregnane X Receptor (PXR)

The pregnane X receptor (PXR) is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport, including cytochrome P450 (CYP) enzymes.[6] The activation of PXR by xenobiotics can lead to drug-drug interactions and alterations in drug efficacy and toxicity.

Studies have shown that the stereoisomers of rosuvastatin exhibit differential effects on PXR activation. Notably, the (3R,5S)-enantiomer, the active drug, is a relatively weak activator of PXR. In contrast, the other stereoisomers, particularly the (3S,5S)-enantiomer, have been shown to be more potent PXR activators.[6] This differential activation has implications for potential drug-drug interactions and off-target effects.

Table 1: Comparative PXR Activation by Rosuvastatin Stereoisomers

| Stereoisomer | EC50 for PXR Activation (µM) |

| (3R,5S) | 11.9 |

| (3R,5R) | 5.8 |

| (3S,5R) | 15.6 |

| (3S,5S) | 1.2 |

Data sourced from Korhonova et al. (2015).[6]

Pharmacokinetic Profile of Rosuvastatin Stereoisomers

The pharmacokinetic properties of rosuvastatin are crucial for its clinical efficacy and safety. While extensive pharmacokinetic data is available for the clinically used (3R,5S)-enantiomer, comprehensive comparative data for the other stereoisomers is limited.

The (3R,5S)-enantiomer of rosuvastatin has an absolute bioavailability of approximately 20% and is primarily cleared by the liver.[7] It is a substrate for various hepatic uptake and efflux transporters, including Organic Anion Transporting Polypeptides (OATPs) and Breast Cancer Resistance Protein (BCRP).[8][9] Metabolism is a minor elimination pathway, with about 10% of the dose being metabolized, primarily by CYP2C9.[10][11]

The pharmacokinetic profiles of the other stereoisomers are not well-characterized in humans. However, given the stereoselectivity often observed in drug transport and metabolism, it is plausible that the (3R,5R), (3S,5R), and (3S,5S) enantiomers exhibit different absorption, distribution, metabolism, and excretion (ADME) characteristics compared to the active (3R,5S)-enantiomer.

Table 2: Pharmacokinetic Parameters of (3R,5S)-Rosuvastatin

| Parameter | Value |

| Absolute Bioavailability | ~20% |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours |

| Plasma Protein Binding | ~88% |

| Elimination Half-life (t1/2) | ~19 hours |

| Major Route of Elimination | Fecal (90%) |

| Primary Metabolizing Enzyme | CYP2C9 (minor pathway) |

Data sourced from official CRESTOR® prescribing information and Martin et al. (2003).[7][10]

Experimental Protocols

Chiral Separation of Rosuvastatin Stereoisomers by HPLC

Objective: To resolve the four stereoisomers of rosuvastatin for individual analysis and quantification.

Methodology:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as CHIRALPAK® IB (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), is effective for the separation of rosuvastatin enantiomers.[12]

-

Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of approximately 85:15:0.1 (v/v/v) has been shown to provide good resolution.[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 242 nm.[12]

-

Sample Preparation: Dissolve the rosuvastatin sample in the mobile phase or a suitable solvent miscible with the mobile phase.

Expected Results: The four stereoisomers will be separated with distinct retention times, allowing for their individual identification and quantification. The elution order will depend on the specific chiral stationary phase and mobile phase composition used.

HMG-CoA Reductase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of each rosuvastatin stereoisomer against HMG-CoA reductase.

Methodology:

-

Assay Principle: The assay measures the rate of NADPH oxidation, a cofactor in the HMG-CoA reductase-catalyzed reaction, by monitoring the decrease in absorbance at 340 nm.

-

Reagents:

-

HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

-

Rosuvastatin stereoisomers (dissolved in a suitable solvent, e.g., DMSO)

-

-

Procedure:

-

Pre-incubate the HMG-CoA reductase enzyme with varying concentrations of each rosuvastatin stereoisomer in the assay buffer.

-

Initiate the reaction by adding HMG-CoA and NADPH.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Visualizations

Signaling Pathway: Differential PXR Activation by Rosuvastatin Stereoisomers

Caption: Differential activation of PXR by rosuvastatin stereoisomers.

Experimental Workflow: Chiral Separation and Analysis

Caption: Workflow for chiral separation of rosuvastatin stereoisomers.

Conclusion

The stereochemistry of rosuvastatin is a critical determinant of its pharmacological and toxicological profile. The (3R,5S)-enantiomer is the therapeutically active form responsible for potent HMG-CoA reductase inhibition and the associated lipid-lowering effects. The other stereoisomers exhibit significantly different biological activities, including a more pronounced activation of the PXR nuclear receptor, which can have implications for drug-drug interactions. A thorough understanding of the properties of each stereoisomer is essential for drug development, quality control, and ensuring the safety and efficacy of rosuvastatin therapy. The experimental protocols and visualizations provided in this guide offer a framework for researchers and scientists to further investigate the multifaceted nature of rosuvastatin's stereoisomerism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DSpace [helda.helsinki.fi]

- 3. Comparative pharmacology of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 6. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ClinPGx [clinpgx.org]

- 11. abcam.com [abcam.com]

- 12. content.abcam.com [content.abcam.com]

(3R,5R)-Rosuvastatin: A Technical Evaluation of a Diastereomeric Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy stems from the potent and selective inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The commercially available and biologically active form of rosuvastatin is the (3R,5S,6E)-stereoisomer. However, during the synthesis of rosuvastatin, other diastereomers, such as the (3R,5R) isomer, can be formed as impurities. Understanding the mechanism of action of these diastereomers is crucial for ensuring the safety, purity, and efficacy of the final drug product. This technical guide provides an in-depth analysis of the speculated mechanism of action of (3R,5R)-Rosuvastatin, based on available scientific literature.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action for all statins, including rosuvastatin, is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway. By blocking this step, statins reduce the intracellular pool of cholesterol, which in turn upregulates the expression of LDL-C receptors on hepatocytes. This leads to increased clearance of LDL-C from the circulation, thereby lowering plasma cholesterol levels.

Stereoselectivity and Inhibitory Potency

The interaction between a statin and HMG-CoA reductase is highly stereoselective. The specific three-dimensional arrangement of the dihydroxy heptanoic acid side chain is critical for effective binding to the enzyme's active site. The active (3R,5S) isomer of rosuvastatin has been shown to have a high affinity for HMG-CoA reductase.

A seminal paper by Watanabe et al. (1997) reported the in vitro inhibitory activity of the active rosuvastatin isomer.[1] This study is widely cited as the primary source for the IC50 value of rosuvastatin against HMG-CoA reductase.

It is important to note that several chemical supplier datasheets erroneously attribute the IC50 value of the active (3R,5S)-isomer to the (3R,5R)-diastereomer. Primary literature has not reported a potent inhibitory activity for the (3R,5R) isomer. Based on the principles of stereoselective enzyme inhibition observed with other statins, it is speculated that the (3R,5R) isomer of rosuvastatin is a significantly weaker inhibitor of HMG-CoA reductase compared to the active (3R,5S) isomer. For instance, studies on fluvastatin (B1673502) have demonstrated that the (3S,5R)-enantiomer is substantially less active than the therapeutically used (3R,5S)-enantiomer.

Quantitative Data on Rosuvastatin Isomers

The following table summarizes the available quantitative data on the biological activity of rosuvastatin isomers.

| Isomer | Target | Activity Metric | Value | Reference |

| (3R,5S)-Rosuvastatin | HMG-CoA Reductase | IC50 | 11 nM | [1] |

| This compound | Pregnane X Receptor (PXR) | EC50 | 5.8 µM | [2] |

| (3R,5S)-Rosuvastatin | Pregnane X Receptor (PXR) | EC50 | 11.9 µM | [2] |

| (3S,5R)-Rosuvastatin | Pregnane X Receptor (PXR) | EC50 | 15.6 µM | [2] |

| (3S,5S)-Rosuvastatin | Pregnane X Receptor (PXR) | EC50 | 1.2 µM | [2] |

Speculated Alternative Mechanisms of Action: Off-Target Effects

While the primary therapeutic effect of rosuvastatin is mediated through HMG-CoA reductase inhibition, research has indicated that statins and their isomers can exert "pleiotropic" effects through other pathways. A study by Korhonova et al. (2015) investigated the enantioselective effects of rosuvastatin's optical isomers on the activation of the Pregnane X Receptor (PXR), a key regulator of drug-metabolizing enzymes.[2]

The study revealed that all four stereoisomers of rosuvastatin, including the (3R,5R) isomer, can activate PXR, albeit with varying potencies. The (3R,5R) isomer was found to be a more potent activator of PXR than the active (3R,5S) isomer.[2] Activation of PXR can lead to the induction of cytochrome P450 (CYP) enzymes, such as CYP3A4, which are involved in the metabolism of a wide range of drugs. This suggests that the presence of the (3R,5R) isomer as an impurity could potentially contribute to drug-drug interactions.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Radiochemical Method)

This protocol is a generalized representation of a common method used to determine the in vitro inhibitory activity of compounds against HMG-CoA reductase.

1. Reagents and Materials:

-

Rat liver microsomes (as a source of HMG-CoA reductase)

-

[14C]-HMG-CoA (radiolabeled substrate)

-

NADPH (cofactor)

-

Test compounds (e.g., rosuvastatin isomers) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing EDTA and dithiothreitol)

-

Stopping solution (e.g., HCl)

-

Internal standard (e.g., [3H]-mevalonolactone)

-

Scintillation cocktail

-

Scintillation counter

2. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and rat liver microsomes.

-

Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding [14C]-HMG-CoA.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding the stopping solution, which also facilitates the lactonization of the product, [14C]-mevalonic acid, to [14C]-mevalonolactone.

-

Add the internal standard, [3H]-mevalonolactone, to correct for product recovery.

-

Isolate the [14C]-mevalonolactone from the unreacted substrate, typically by solid-phase extraction or thin-layer chromatography.

-

Quantify the amount of [14C]-mevalonolactone by liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Simplified cholesterol biosynthesis pathway showing the inhibition of HMG-CoA reductase by (3R,5S)-Rosuvastatin.

Caption: Postulated pathway for PXR activation by this compound, leading to potential changes in drug metabolism.

References

- 1. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Rosuvastatin Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its discovery by the Japanese pharmaceutical company Shionogi and subsequent development marked a significant advancement in the management of hypercholesterolemia.[2] This technical guide provides an in-depth exploration of the discovery and, critically, the synthetic pathways developed to produce rosuvastatin and its various stereoisomers. Particular focus is given to the chemical strategies employed to control the stereochemistry of the two chiral centers in the heptenoic acid side chain, a crucial factor for its biological activity. This document details key experimental protocols, presents quantitative data from various synthetic approaches, and visualizes the underlying biological pathways affected by these isomers.

Discovery and Rationale

The development of synthetic statins was driven by the need for more potent and effective inhibitors of HMG-CoA reductase than the first-generation natural products. Shionogi's research program focused on incorporating a polar methane (B114726) sulfonamide group into the pyrimidine (B1678525) core of the molecule.[2] This unique feature enhances the binding affinity of rosuvastatin to the active site of HMG-CoA reductase through polar interactions, contributing to its high potency.[2] The final drug substance, rosuvastatin calcium, is the (3R,5S)-enantiomer, which is the pharmacologically active form.

Synthesis of Rosuvastatin and its Isomers

The synthesis of rosuvastatin and its isomers is a significant undertaking in medicinal chemistry, requiring precise control of stereochemistry. The core of most synthetic strategies involves the construction of the chiral dihydroxyheptenoate side chain and its subsequent coupling to the pyrimidine heterocycle. Key reactions in this process include the Wittig reaction for carbon-carbon bond formation and diastereoselective reduction to establish the desired stereocenters.

Key Synthetic Strategies and Quantitative Data

Several synthetic routes to rosuvastatin have been reported, each with its own set of advantages and challenges. The following tables summarize quantitative data from representative synthetic steps, highlighting yields and stereoselectivity.

| Step | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |

| Wittig Reaction | Phosphonium (B103445) salt, base (e.g., NaHDMS, DBU), aldehyde, solvent (e.g., THF, DMSO) | Rosuvastatin precursor (olefin) | 70-99 | E:Z ratio up to 76:24 | [3][4] |

| Diastereoselective Reduction | Ketone precursor, reducing agent (e.g., Et₂B(OMe)/NaBH₄), solvent (e.g., THF/MeOH) at -78°C | (3R,5S)-dihydroxy ester | 85-96 | >99:1 syn:anti | [5][6] |

| Enzymatic Aldol Reaction | Deoxyribose-5-phosphate aldolase (B8822740) (DERA), starting materials | Chiral 6-carbon intermediate | - | >99.9% ee, 96.6% de | [1][7] |

| Hydrolysis and Salt Formation | Rosuvastatin ester, base (e.g., NaOH), CaCl₂ | Rosuvastatin Calcium | 87-90 | >99.65% purity | [4][8] |

| (3R,5R)-Isomer Synthesis Yield | - | (3R,5R) chiral isomer impurity | 75 | 98.8% purity | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of rosuvastatin and its isomers.

1. Wittig Reaction for the Synthesis of Rosuvastatin Precursor

This procedure outlines the coupling of the pyrimidine phosphonium salt with the chiral side-chain aldehyde.

-

Materials:

-

((4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide

-

(2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxo-tetrahydro-2H-pyran-2-carbaldehyde

-

Sodium hexamethyldisilazane (B44280) (NaHDMS)

-

Tetrahydrofuran (THF)

-

-

Procedure: [10]

-

A suspension of the phosphonium bromide (1.20 mmol) in dry THF (25 mL) is cooled to -42°C under an inert atmosphere.

-

A 1.0 M solution of NaHDMS in THF (1.20 mmol) is added dropwise, and the mixture is stirred for 45 minutes at -42°C to form the ylide.

-

The reaction mixture is then cooled to -82°C.

-

A solution of the aldehyde (1.03 mmol) in THF (15 mL) is added to the ylide solution.

-

The reaction is allowed to proceed to completion, after which it is quenched and worked up to isolate the rosuvastatin precursor.

-

2. Diastereoselective Reduction of the Ketone Precursor

This protocol describes the crucial step to establish the syn-diol stereochemistry of the side chain.

-

Materials:

-

Rosuvastatin precursor (ketone)

-

Diethylmethoxyborane (Et₂B(OMe))

-

Sodium borohydride (B1222165) (NaBH₄)

-

Tetrahydrofuran (THF) and Methanol (MeOH)

-

-

Procedure: [6]

-

The ketone precursor is dissolved in a mixture of THF and MeOH at -78°C.

-

Et₂B(OMe) is added to chelate with the existing hydroxyl group, setting up the stereodirecting environment.

-

NaBH₄ is then added to reduce the ketone. The hydride attacks from the less hindered face, leading to the desired syn-diol.

-

The reaction is quenched, and the product is purified to yield the (3R,5S)-dihydroxy ester with high diastereoselectivity.

-

3. Hydrolysis and Formation of Rosuvastatin Calcium

This final step converts the rosuvastatin ester to its biologically active calcium salt form.

-

Materials:

-

Rosuvastatin tert-butyl ester

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (THF) and Water

-

Calcium chloride (CaCl₂)

-

-

Procedure: [8]

-

The rosuvastatin tert-butyl ester (111.6 mmol) is dissolved in a 4:1 mixture of THF/water (500 mL).

-

The solution is heated to 30°C, and 8.0 M NaOH (120.0 mmol) is added. The mixture is stirred for 2 hours.

-

The THF is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with ethyl acetate.

-

A solution of CaCl₂ in water is added dropwise to the aqueous solution of sodium rosuvastatin at 40°C to precipitate the calcium salt.

-

The white precipitate is filtered, washed with water, and dried under vacuum to yield rosuvastatin calcium.

-

Synthesis of the (3R,5R)-Isomer

The (3R,5R)-isomer, also known as the anti-isomer, is a common impurity in rosuvastatin synthesis.[11] Its synthesis can be achieved by modifying the reduction step. A notable method involves the reduction of a ketone precursor with sodium borohydride, which can lead to a mixture of (3R,5S) and (3R,5R) isomers.[9] These isomers exhibit different hydrolysis rates under basic conditions at low temperatures, allowing for their separation. The (3R,5S) isomer hydrolyzes more readily at low temperatures, while the (3R,5R) isomer requires higher temperatures for hydrolysis. This difference in reactivity is exploited for the isolation of the (3R,5R) isomer.[9]

Characterization of Rosuvastatin Isomers

The characterization of rosuvastatin and its isomers is crucial for quality control and regulatory purposes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential for confirming the structure and stereochemistry of these compounds.

¹H and ¹³C NMR Data for Rosuvastatin ((3R,5S)-Isomer)

-

¹H NMR (CDCl₃): δ (ppm) 1.24, 1.34, 1.68, 2.47, 2.53, 2.64, 3.15, 3.35, 3.46, 3.56, 3.60, 4.28, 4.45, 6.99, 7.14, 8.31.[12]

-

¹³C NMR (CDCl₃): δ (ppm) 20.87, 21.26, 23.29, 31.41, 33.26, 34.03, 38.23, 42.07, 43.00, 62.23, 74.53, 115.61, 116.08 (J=26 Hz), 116.25 (J=22 Hz), 129.08, 128.91 (J=9 Hz), 139.28 (J=8 Hz), 157.64, 157.86, 163.96 (J=253 Hz), 169.47, 174.48.[12]

¹H and ¹³C NMR Data for a Rosuvastatin Degradation Product (Isomer VI)

-

¹H NMR (600 MHz, CDCl₃+CD₃OD 5:1): δ (ppm): 1.25, 1.33, 1.39, 1.58, 2.22, 2.80, 2.89, 3.36, 3.52, 3.58, 3.61, 3.95, 7.01, 7.09, 8.26.[12]

-

¹³C NMR (150 MHz, CDCl₃+CD₃OD 5:1): δ (ppm): 21.14, 21.31, 23.32, 31.56, 33.47, 40.15, 42.16, 42.97, 44.62, 68.99, 71.45, 115.17 (J=21 Hz), 116.32 (J=22 Hz), 117.77, 128.87 (J=9 Hz), 129.20, 142.34 (J=8 Hz), 157.71, 158.57, 164.26 (J=251 Hz), 174.30.[12]

Biological Implications: PXR Signaling Pathway

Rosuvastatin and its isomers can interact with the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport.[13][14] Activation of PXR can lead to drug-drug interactions and alter the efficacy of co-administered medications.

PXR Activation by Rosuvastatin Isomers

The following diagram illustrates the PXR signaling pathway and how it can be activated by xenobiotics like rosuvastatin isomers.

Caption: PXR Signaling Pathway Activated by Rosuvastatin Isomers.

Experimental Workflow for PXR Activation Assay

The following workflow outlines a typical experiment to assess the activation of PXR by rosuvastatin isomers.

Caption: Workflow for PXR Activation Assay.

Conclusion

The synthesis of rosuvastatin and its isomers represents a significant achievement in modern medicinal chemistry, requiring sophisticated strategies to achieve high stereoselectivity. The Wittig reaction and diastereoselective reductions are cornerstone reactions in many synthetic routes, and ongoing research continues to refine these processes for improved efficiency and sustainability. Understanding the interaction of these isomers with biological targets such as PXR is crucial for predicting potential drug-drug interactions and for the development of safer and more effective statin therapies. This guide provides a comprehensive overview of the key technical aspects of rosuvastatin synthesis and its biological implications, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2007099561A1 - Process for preparing rosuvastatin calcium - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ES2564807T5 - Process for the preparation of pure amorphous calcium rosuvastatin - Google Patents [patents.google.com]

- 9. CN107382875B - Synthetic method of rosuvastatin calcium chiral isomer impurity - Google Patents [patents.google.com]

- 10. Construction and characterization of a fully active PXR/SRC-1 tethered protein with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rosuvastatin (3R,5R)-Isomer | SynZeal [synzeal.com]

- 12. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]

- 13. pnas.org [pnas.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Pharmacokinetics of Rosuvastatin: A Focus on the (3R,5R) and (3R,5S) Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. As a synthetic statin, its molecular structure contains two chiral centers, giving rise to four possible stereoisomers. The commercially available and therapeutically active form is the (3R,5S)-enantiomer. The (3R,5R)-diastereomer is typically considered a process-related impurity. A thorough understanding of the pharmacokinetic profiles of these isomers is critical for drug development, quality control, and ensuring therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the known pharmacokinetics of the active (3R,5S)-Rosuvastatin. Crucially, a review of publicly available scientific literature reveals a significant data gap: there are no direct, head-to-head in vivo pharmacokinetic studies comparing the (3R,5R) and (3R,5S) diastereomers. Consequently, quantitative pharmacokinetic parameters such as AUC, Cmax, and half-life for the (3R,5R)-isomer are not available.

This document will therefore focus on:

-

Detailing the established pharmacokinetic profile of the active (3R,5S)-Rosuvastatin.

-

Presenting the analytical methodologies required to separate and quantify these diastereomers.

-

Discussing potential pharmacokinetic differences based on in vitro evidence of stereoselective interactions with metabolic pathways.

Pharmacokinetics of (3R,5S)-Rosuvastatin

The pharmacokinetic profile of the active drug, (3R,5S)-Rosuvastatin (hereafter referred to as Rosuvastatin), has been extensively studied. It is characterized by oral administration, hepatic uptake, minimal metabolism, and predominantly fecal excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, peak plasma concentrations (Cmax) of rosuvastatin are typically reached within 3 to 5 hours.[1] The absolute oral bioavailability is approximately 20%.[1][2][3] Administration with food does not significantly affect the area under the curve (AUC).[1][4]

-

Distribution: Rosuvastatin is extensively taken up by the liver, its primary site of action.[4] The mean volume of distribution at steady-state is about 134 liters.[1] Plasma protein binding is approximately 88%, primarily to albumin.[1]

-

Metabolism: Rosuvastatin is not extensively metabolized, with only about 10% of a dose being recovered as metabolites.[1][5] The major metabolite is N-desmethyl rosuvastatin, which is formed mainly by the cytochrome P450 isoenzyme CYP2C9.[1] This metabolite has about one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound.[1] Over 90% of the active plasma HMG-CoA reductase inhibitory activity comes from the parent rosuvastatin.[1][5]

-

Excretion: After an oral dose, approximately 90% is excreted in the feces, primarily as the unchanged drug.[1][6] The elimination half-life is around 19 hours.[1][3]

Quantitative Pharmacokinetic Parameters of (3R,5S)-Rosuvastatin

The following table summarizes key pharmacokinetic parameters for (3R,5S)-Rosuvastatin in healthy adult subjects. It is important to note that there can be considerable inter-individual and inter-ethnic variability.[7][8]

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 3 - 5 hours | [1][4][9] |

| Absolute Bioavailability | ~20% | [1][2][3] |

| Plasma Protein Binding | ~88% | [1] |

| Volume of Distribution (Vd) | ~134 L | [1] |

| Elimination Half-Life (t½) | ~19 hours | [1][3] |

| Major Metabolizing Enzyme | CYP2C9 | [1] |

| Primary Route of Excretion | Fecal (~90%) | [1][6] |

Potential for Stereoselective Pharmacokinetics

While in vivo data for the (3R,5R)-diastereomer is lacking, in vitro studies on various statins suggest that stereoisomers can exhibit different pharmacological and toxicological profiles. This is often due to stereoselective interactions with drug metabolizing enzymes and transporters.

One study investigated the enantiospecific effects of atorvastatin, fluvastatin, and rosuvastatin isomers on the pregnane (B1235032) X receptor (PXR), a key transcriptional regulator of drug-metabolizing enzymes like CYP3A4.[10] For rosuvastatin, only the (3R,5S)-isomer (referred to as RS in the study) was found to be active in inducing certain cytochrome P450 enzymes.[10] This suggests a potential for differential metabolism and drug-drug interactions between the diastereomers.

Signaling Pathway: PXR Activation by Rosuvastatin Isomers

The diagram below illustrates the potential for stereoselective activation of PXR by rosuvastatin isomers, which can lead to the induction of drug-metabolizing enzymes.

Caption: Potential stereoselective activation of PXR by rosuvastatin isomers.

Experimental Protocols

Accurate quantification and comparison of rosuvastatin diastereomers require robust and sensitive analytical methods. The primary technique employed is stereoselective High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and specificity in biological matrices.

Chiral HPLC Method for Diastereomer Separation

This section outlines a typical experimental protocol for the separation of rosuvastatin diastereomers in a drug substance, based on published methods.

Objective: To resolve and quantify the (3R,5R) and (3R,5S) diastereomers of rosuvastatin.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: A chiral stationary phase is essential. An immobilized cellulose-based column, such as Chiralpak IB (250 mm x 4.6 mm, 5 µm particle size), has proven effective.

-

Mobile Phase: A normal-phase mobile phase is typically used. An example mixture is n-hexane, dichloromethane, and 2-propanol, with a small amount of trifluoroacetic acid (e.g., 82:10:8:0.2 v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 243 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Stock Solution: Prepare a stock solution of the rosuvastatin sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1.0 mg/mL.

-

Working Standard: Dilute the stock solution with the mobile phase to achieve a final concentration suitable for analysis.

-

Spiked Sample (for validation): To confirm peak identity and resolution, a sample of (3R,5S)-Rosuvastatin can be spiked with a known standard of the (3R,5R)-diastereomer.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the chiral separation and analysis of rosuvastatin diastereomers.

Caption: General workflow for the analysis of rosuvastatin diastereomers via chiral HPLC.

Conclusion and Future Directions

The pharmacokinetic profile of the therapeutically active (3R,5S)-Rosuvastatin is well-established. However, a significant knowledge gap exists regarding the in vivo pharmacokinetics of its (3R,5R)-diastereomer. While this isomer is controlled as a process impurity, the lack of direct comparative data means that its absorption, distribution, metabolism, and excretion characteristics remain unquantified in the public domain.

In vitro evidence points towards the potential for stereoselective interactions with drug metabolizing pathways, which underscores the importance of controlling diastereomeric purity. Future research, particularly preclinical pharmacokinetic studies in animal models administering the purified (3R,5R)-diastereomer, would be invaluable. Such studies would provide the necessary data to fully characterize any differences in disposition and metabolic fate, further ensuring the safety and efficacy of rosuvastatin formulations.

For drug development professionals, the focus remains on robust analytical methods to ensure the consistent and controlled low-level presence of the (3R,5R)-diastereomer and other impurities in the final drug product. The protocols and workflows described herein provide a foundational guide for achieving this critical quality attribute.

References

- 1. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 2. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annexpublishers.com [annexpublishers.com]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. ClinPGx [clinpgx.org]

- 6. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacodynamic effects and pharmacokinetics of a new HMG-CoA reductase inhibitor, rosuvastatin, after morning or evening administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (3R,5R)-Rosuvastatin in Cellular Differentiation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-Rosuvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is widely recognized for its lipid-lowering effects.[1] However, a growing body of evidence reveals its pleiotropic effects, extending to the modulation of cellular differentiation processes. This technical guide provides a comprehensive overview of the current understanding of rosuvastatin's role in influencing the differentiation of various cell lineages, with a focus on osteoblasts, adipocytes, and chondrocytes. We will delve into the molecular mechanisms, key signaling pathways, and experimental evidence that underpin these effects.

Core Mechanism of Action: The Mevalonate (B85504) Pathway

Rosuvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and numerous non-steroidal isoprenoids, which are essential for various cellular functions, including post-translational modification of proteins like small GTPases (e.g., Rho, Rac). By inhibiting this pathway, rosuvastatin (B1679574) not only reduces cholesterol synthesis but also depletes these vital isoprenoids, thereby impacting downstream signaling cascades that govern cellular differentiation.

Figure 1: The Mevalonate Pathway and the inhibitory action of Rosuvastatin.

Impact on Osteoblast Differentiation

Rosuvastatin has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated through the upregulation of key osteogenic markers and the modulation of specific signaling pathways.

Quantitative Data on Osteoblast Differentiation

The following table summarizes the quantitative effects of rosuvastatin on markers of osteoblast differentiation in MC3T3-E1 cells, a murine pre-osteoblastic cell line.

| Marker | Rosuvastatin Concentration (µM) | Incubation Time | Fold Change/Effect | Reference |

| Gene Expression | ||||

| BMP-2 | 0.001 - 10 | 24 hours | Increased | [2] |

| Alkaline Phosphatase (ALP) | 0.001 - 10 | 24 hours | Increased | [2] |

| Slco1a1 | Not specified | During differentiation | 12-fold increase | [2] |

| Protein/Activity Levels | ||||

| BMP-2 Secretion | 0.001 - 10 | Not specified | Increased | [2] |

| ALP Activity | 0.001 - 10 | Not specified | Increased | [2] |

Signaling Pathways in Rosuvastatin-Induced Osteogenesis

Wnt/β-catenin Pathway: Rosuvastatin has been demonstrated to activate the Wnt/β-catenin signaling pathway, a critical regulator of osteoblast differentiation. It achieves this by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for osteogenic genes.[3]

Figure 2: Rosuvastatin's activation of the Wnt/β-catenin pathway in osteogenesis.

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another crucial mediator of rosuvastatin's effects on cellular processes. In the context of mesenchymal stem cells, rosuvastatin has been shown to activate the PI3K/Akt pathway, which can contribute to cell survival and differentiation.[4]

Figure 3: Rosuvastatin's modulation of the PI3K/Akt signaling pathway.

Impact on Adipocyte Differentiation

The effect of rosuvastatin on adipocyte differentiation is more complex and appears to be context-dependent. Some studies suggest that rosuvastatin may inhibit adipogenesis.

Quantitative Data on Adipocyte Differentiation

The following table summarizes the available data on the effects of rosuvastatin on adipocyte differentiation.

| Cell Line | Rosuvastatin Concentration | Effect on Adipogenesis | Key Findings | Reference |

| 3T3-L1 | Not specified in detail | Inhibition | Less lipid accumulation observed | [5][6] |

Impact on Chondrocyte Differentiation

Limited evidence suggests that rosuvastatin may have a protective effect on chondrocytes and could potentially influence their differentiation.

Quantitative Data on Chondrocyte Differentiation

| Cell Line | Rosuvastatin Effect | Key Findings | Reference |

| ATDC5 | Potential for promoting chondrogenesis | Statins, in general, have been shown to influence chondrocyte differentiation pathways. | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of rosuvastatin on cellular differentiation.

Experimental Workflow: Investigating Rosuvastatin's Effect on Osteoblast Differentiation

Figure 4: A typical experimental workflow for studying rosuvastatin's effect on osteoblast differentiation.

Protocol 1: Alkaline Phosphatase (ALP) Activity Assay

-

Cell Culture and Treatment:

-

Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10⁴ cells/well.

-

Culture in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Upon reaching 80-90% confluency, switch to an osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treat cells with varying concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 µM) or vehicle control.

-

-

Cell Lysis:

-

After the desired incubation period (e.g., 7, 14, or 21 days), wash the cells twice with ice-cold PBS.

-

Lyse the cells in 200 µL of 0.1% Triton X-100 in PBS by incubating on ice for 10 minutes.

-

Scrape the cells and collect the lysate.

-

-

ALP Assay:

-

Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 150 µL of p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 3 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Normalization:

-

Determine the total protein concentration of each lysate using a BCA protein assay kit.

-

Normalize the ALP activity to the total protein concentration.

-

Protocol 2: Alizarin Red S Staining for Mineralization

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as for the ALP activity assay, typically for 21-28 days.

-

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

-

Staining:

-

Add 1 mL of 2% Alizarin Red S solution (pH 4.2) to each well.

-

Incubate for 20 minutes at room temperature with gentle agitation.

-

Aspirate the staining solution and wash the cells four times with deionized water.

-

-

Quantification (Optional):

-

To quantify the staining, add 1 mL of 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) to each well.

-

Incubate for 15 minutes at room temperature to destain.

-

Transfer 200 µL of the destaining solution to a 96-well plate and measure the absorbance at 562 nm.

-

Protocol 3: Quantitative Real-Time PCR (qPCR)

-

RNA Extraction:

-

After rosuvastatin treatment for the desired duration, wash the cells with PBS.

-

Lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Extract total RNA according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes, and cDNA template.

-

Perform qPCR using a real-time PCR detection system. A typical cycling protocol is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).

-

Primer Sequences for Mouse Osteogenic Markers:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| Runx2 | GCCGGGAATGATGAGAACTA | GGACCGTCCACTGTCACTTT | [9] |

| Osterix | GAAGTCCAATGGGGATCTGA | AGAATCCCTTTCCCTCTCCA | [9] |

| Osteocalcin | CCTTCATGTCCAAGCAGGA | GGCGGTCTTCAAGCCATAC | [9] |

Protocol 4: Western Blotting

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Antibodies for Wnt/β-catenin and PI3K/Akt Pathways:

| Target Protein | Host | Dilution | Supplier (Example) |

| β-catenin | Rabbit | 1:1000 | Cell Signaling Technology |

| GSK-3β | Rabbit | 1:1000 | Cell Signaling Technology[10] |

| p-GSK-3β (Ser9) | Rabbit | 1:1000 | Cell Signaling Technology[11] |

| Akt | Rabbit | 1:1000 | Cell Signaling Technology |

| p-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |

Conclusion

This compound demonstrates a significant capacity to influence cellular differentiation, particularly by promoting osteogenesis. Its primary mechanism of action, the inhibition of the mevalonate pathway, triggers a cascade of events that modulate key signaling pathways such as Wnt/β-catenin and PI3K/Akt. While its effects on adipocyte and chondrocyte differentiation require further investigation, the existing evidence points to a broader role for rosuvastatin beyond its lipid-lowering properties. This technical guide provides a foundational understanding and practical protocols for researchers and drug development professionals to explore the therapeutic potential of rosuvastatin in regenerative medicine and tissue engineering.

Disclaimer: The protocols provided are for guidance only. Researchers should optimize conditions for their specific experimental setup.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Rosuvastatin promotes osteogenic differentiation of mesenchymal stem cells in the rat model of osteoporosis by the Wnt/β-catenin signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arigobio.com [arigobio.com]

- 5. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A protocol to differentiate the chondrogenic ATDC5 cell‐line for the collection of chondrocyte‐derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Sox5 and Sox6 Drive Expression of the Aggrecan Gene in Cartilage by Securing Binding of Sox9 to a Far-Upstream Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. biotium.com [biotium.com]

- 11. Glycogen Synthase Kinase-3beta (GSK-3beta) antibody Western G7914 [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Rosuvastatin Isomers

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Rosuvastatin (B1679574) and the Significance of Stereoisomerism

Rosuvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs.[1] It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The therapeutic efficacy of Rosuvastatin is highly dependent on its specific stereochemistry. The molecule possesses two chiral centers at the C3 and C5 positions of the heptenoic acid side chain, leading to the possibility of four stereoisomers: (3R, 5S), (3S, 5R), (3R, 5R), and (3S, 5S).[2][3] The pharmacologically active form is the (3R, 5S)-isomer. The other isomers are considered impurities and may have different pharmacological and toxicological profiles.[2] Therefore, the precise and accurate characterization of these isomers is a critical aspect of drug development, quality control, and regulatory compliance. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize and differentiate Rosuvastatin isomers.

Spectroscopic Methodologies for Isomer Characterization

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous identification and quantification of Rosuvastatin isomers. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are instrumental in distinguishing between diastereomers of Rosuvastatin.

Experimental Protocol: ¹H and ¹³C NMR

A typical experimental protocol for the NMR analysis of Rosuvastatin isomers is as follows:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the Rosuvastatin sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.[4][5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[5]

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 90 degrees.[6]

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Data Presentation: Comparative NMR Data

While specific chemical shifts can vary slightly based on the solvent and experimental conditions, the relative differences between isomers are key for identification. The following table summarizes representative ¹H NMR chemical shifts for Rosuvastatin. Distinguishing between E and Z isomers has been noted, with peaks at 7.5 ppm and 7.7 ppm being characteristic of the E and Z isomers, respectively.[5]

| Proton Assignment | Reported ¹H Chemical Shift (δ, ppm) in DMSO-d₆ |

| Pyrimidine-H | 6.51[6] |

| -CH(OH)- | 4.19[6] |

| -N-CH₃ | 3.54[6] |

| Aromatic-H | ~7.0-7.7[5] |

| -CH(OH)- | ~3.7-3.8 |

| -CH₂- | ~1.3-1.5 |

Note: This table provides representative values. For definitive isomer identification, comparison with certified reference standards is crucial.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming molecular weight and elucidating structural features. While MS alone is generally insufficient to differentiate stereoisomers, it is a powerful tool when coupled with a separation technique like liquid chromatography (LC-MS).

Experimental Protocol: LC-MS/MS

-

Chromatographic Separation: Employ a chiral stationary phase column to separate the Rosuvastatin isomers.[7][8] A common mobile phase consists of a mixture of solvents like n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid.[7]

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.

-

Mass Analysis:

-

Full Scan MS: Acquire mass spectra to determine the m/z of the parent ion of Rosuvastatin (C₂₂H₂₈FN₃O₆S), which has a theoretical monoisotopic mass of 481.17.[9][10]

-

Tandem MS (MS/MS): Select the parent ion and subject it to Collision-Induced Dissociation (CID) to generate characteristic fragment ions.

-

-

Detection: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, for accurate mass measurements.

Data Presentation: Key Mass Fragments of Rosuvastatin

The fragmentation pattern of Rosuvastatin provides a structural fingerprint. While diastereomers will have identical fragmentation patterns, this data is crucial for confirming the identity of Rosuvastatin and its degradation products.

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| 464 | Loss of H₂O |

| 446 | Loss of 2H₂O |

| 422 | Further fragmentation |

| 404 | Further fragmentation |

| 300 | Cleavage of the dihydroxyheptenoic acid side chain |

| 272 | Further fragmentation of the m/z 300 ion |

| 258 | Further fragmentation |

Data sourced from studies on Rosuvastatin fragmentation.[9][10]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of functional groups within a molecule. Differences in the three-dimensional arrangement of atoms in isomers can lead to subtle but measurable shifts in these vibrational frequencies, particularly in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid Rosuvastatin sample directly onto the ATR crystal. No extensive sample preparation, such as creating KBr pellets, is typically required, though KBr methods are also effective.[11]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.[11] A background spectrum is collected prior to the sample measurement.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in Rosuvastatin.

Data Presentation: Characteristic IR Absorption Bands for Rosuvastatin

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3372 | O-H stretch | Hydroxyl groups |

| ~2967 | C-H stretch | Aliphatic |

| ~1603 | C=C stretch | Aromatic/Pyrimidine ring |

| ~1542 | N-H bend / C=N stretch | Amide/Pyrimidine ring |

| ~1335 | S=O stretch | Sulfonamide |

| ~1229 | C-F stretch | Fluorophenyl group |

| ~844 | C-H bend | Aromatic |

Characteristic peaks for Rosuvastatin.[12] Subtle shifts in these peak positions and intensities can be observed between different solid-state forms and potentially between isomers.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of Rosuvastatin isomers.

Logical Relationship of Spectroscopic Data

This diagram shows how data from different spectroscopic techniques are integrated to provide a conclusive identification of Rosuvastatin isomers.

Conclusion

The spectroscopic characterization of Rosuvastatin isomers is a non-trivial but essential task for ensuring the safety and efficacy of the final drug product. A combination of high-resolution NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a powerful analytical toolkit for this purpose. NMR is particularly adept at differentiating diastereomers based on subtle changes in the chemical environments of protons and carbons. Mass spectrometry confirms the molecular weight and, when coupled with chiral chromatography, can analyze separated isomers. Infrared spectroscopy offers a complementary method for confirming functional groups and probing the solid-state structure. By integrating the data from these techniques, researchers and drug development professionals can achieve a comprehensive and unambiguous characterization of Rosuvastatin and its related isomeric impurities, thereby upholding the stringent quality standards of the pharmaceutical industry.

References

- 1. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the molecular reorientations in amorphous rosuvastatin calcium - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06108E [pubs.rsc.org]

- 6. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsonline.com [ijpsonline.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Nomenclature and Analysis of Rosuvastatin Stereoisomers

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical nomenclature, analysis, and relevant biological pathways of Rosuvastatin (B1679574) and its stereoisomers. Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for managing hypercholesterolemia.[1] Its molecular structure contains two chiral centers, giving rise to four possible stereoisomers.[2] The therapeutic efficacy of Rosuvastatin is specific to the (3R,5S) diastereomer, making the accurate identification and quantification of all stereoisomers a critical aspect of drug development and quality control.[3] This document details the IUPAC nomenclature and CAS numbers for each stereoisomer, presents standardized experimental protocols for their separation and analysis, and illustrates key relationships and pathways using Graphviz diagrams.

Chemical Nomenclature of Rosuvastatin Stereoisomers

Rosuvastatin possesses two stereocenters at the C3 and C5 positions of the hept-6-enoic acid side chain. This results in four distinct stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).[4] The therapeutically active form is the (3R,5S)-dihydroxyhept-6-enoic acid derivative.[1][5] The nomenclature and identifying information for these stereoisomers are summarized in the table below.

| Stereochemical Configuration | IUPAC Name | CAS Number | Common Synonyms/Impurities |

| (3R,5S) | (3R,5S,6E)-7-[4-(4-Fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid[1][5] | 287714-41-4[5][6] | Rosuvastatin, Crestor, ZD-4522[5] |

| (3S,5R) | (3S,5R,6E)-7-[4-(4-Fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | 1242184-42-4 (acid)[7] | Rosuvastatin enantiomer, Rosuvastatin EP Impurity G[7] |

| (3R,5R) | (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid[8] | 1094100-06-7[8] | Rosuvastatin diastereomer, Rosuvastatin calcium impurity B [EP][8] |

| (3S,5S) | (3S,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | Not readily available | Rosuvastatin diastereomer |

Stereoisomer Relationships

The four stereoisomers of Rosuvastatin are related as enantiomers and diastereomers. The (3R,5S) and (3S,5R) isomers are enantiomers of each other, as are the (3R,5R) and (3S,5S) isomers. Any other pairing constitutes a diastereomeric relationship.

Caption: Relationships between Rosuvastatin stereoisomers.

Experimental Protocols for Stereoisomer Analysis

The separation and quantification of Rosuvastatin stereoisomers are predominantly achieved through chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

This protocol outlines a method for resolving Rosuvastatin from its enantiomer and other impurities.

-

Objective: To separate and quantify the (3S,5R) enantiomer in a bulk sample of Rosuvastatin Calcium.

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: CHIRALPAK IB (250 x 4.6mm, 5µm).[1] This column utilizes a cellulose-based chiral stationary phase, tris(3,5-dimethylphenylcarbamate), which is effective for separating aromatic compounds with alcohol functional groups like Rosuvastatin.[9]

-

Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).[1]

-

Flow Rate: 1.0 mL/minute (isocratic).[9]

-

Detection Wavelength: 242 nm.[1]

-

Injection Volume: 10 µL.[1]

-

Diluent: A mixture of dichloromethane (B109758) and methanol (B129727) (96:4 v/v).[9]

-

-

System Suitability: The resolution factor between Rosuvastatin and its enantiomer should be greater than 2.0.[1]

-